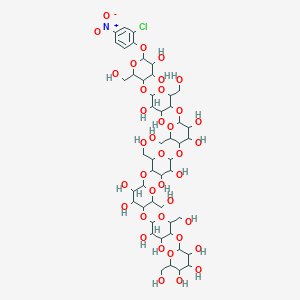
2-Chloro-4-nitrophenyl b-D-maltoheptaoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-nitrophenyl b-D-maltoheptaoside is a versatile compound widely used in the biomedical industry. It acts as a substrate for various enzymatic studies, aiding in the understanding of function, activity, and inhibition of specific enzymes. This compound is particularly significant in bioluminescent and fluorescent assays to detect α-amylase .
准备方法
The synthesis of 2-Chloro-4-nitrophenyl b-D-maltoheptaoside involves multiple steps. The primary synthetic route includes the glycosylation of maltoheptaose with 2-chloro-4-nitrophenyl glycoside under specific reaction conditions. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product .
化学反应分析
2-Chloro-4-nitrophenyl b-D-maltoheptaoside undergoes various chemical reactions, including:
Hydrolysis: This reaction is catalyzed by α-amylase, resulting in the release of 2-chloro-4-nitrophenol.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common reagents used in these reactions include water (for hydrolysis), nucleophiles (for substitution), and reducing agents like hydrogen gas or metal hydrides (for reduction). The major products formed from these reactions are 2-chloro-4-nitrophenol and its derivatives .
科学研究应用
2-Chloro-4-nitrophenyl b-D-maltoheptaoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of α-amylase and other glycosidases.
Biology: Helps in understanding the function and inhibition of specific enzymes, particularly in metabolic pathways.
Medicine: Assists in the development of diagnostic assays for diseases related to enzyme deficiencies.
Industry: Employed in the production of bioluminescent and fluorescent assays for quality control and research purposes.
作用机制
The compound exerts its effects by acting as a substrate for α-amylase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be detected spectrophotometrically . This reaction helps in quantifying the enzyme’s activity and understanding its role in various biological processes .
相似化合物的比较
2-Chloro-4-nitrophenyl b-D-maltoheptaoside is unique due to its specific structure and reactivity. Similar compounds include:
2-Chloro-4-nitrophenyl-β-D-maltotrioside: Used in similar enzymatic assays but with a shorter glycosidic chain.
4-Nitrophenyl α-D-maltopentaoside: Another substrate for α-amylase with a different substituent group.
2-Chloro-4-nitrophenyl-α-D-maltotrioside: Similar in structure but differs in the glycosidic linkage.
These compounds share similar applications but differ in their specific interactions with enzymes and their resulting products.
属性
IUPAC Name |
2-[6-[6-[6-[6-[6-[6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74ClNO38/c49-12-3-11(50(73)74)1-2-13(12)75-42-30(67)23(60)36(15(5-52)77-42)84-44-32(69)25(62)38(17(7-54)79-44)86-46-34(71)27(64)40(19(9-56)81-46)88-48-35(72)28(65)41(20(10-57)82-48)87-47-33(70)26(63)39(18(8-55)80-47)85-45-31(68)24(61)37(16(6-53)78-45)83-43-29(66)22(59)21(58)14(4-51)76-43/h1-3,14-48,51-72H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOUXCAOOCZCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74ClNO38 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)
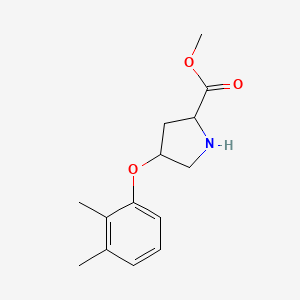
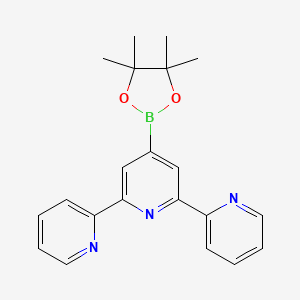

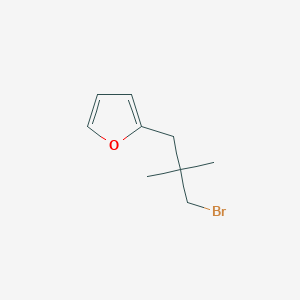
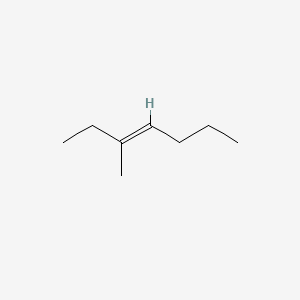
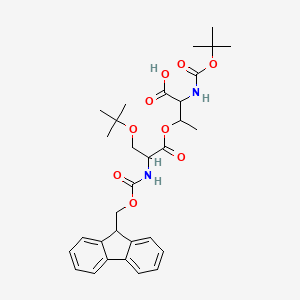
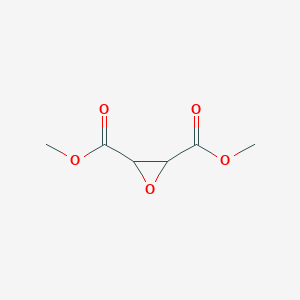

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide](/img/structure/B12104582.png)


![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12104596.png)
